molecular formula C13H11BF3KO B1358494 Potassium (3-(benzyloxy)phenyl)trifluoroborate CAS No. 850623-58-4

Potassium (3-(benzyloxy)phenyl)trifluoroborate

Cat. No.: B1358494
CAS No.: 850623-58-4
M. Wt: 290.13 g/mol
InChI Key: CTMZXLWEJMCVJI-UHFFFAOYSA-N
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Description

Potassium (3-(benzyloxy)phenyl)trifluoroborate is an organoboron compound with the molecular formula C₁₃H₁₁BF₃KO. It is a member of the potassium trifluoroborate family, known for their stability and versatility in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-(benzyloxy)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride under mild conditions . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(benzyloxy)phenyl)trifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the electrophile.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium (3-(benzyloxy)phenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (3-(benzyloxy)phenyl)trifluoroborate primarily involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, facilitated by a palladium catalyst, to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron center and the subsequent transmetalation with the palladium complex .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (3-methylphenyl)trifluoroborate

Uniqueness

Potassium (3-(benzyloxy)phenyl)trifluoroborate is unique due to the presence of the benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. This structural feature makes it particularly useful in the synthesis of complex organic molecules where specific functional groups are required.

Properties

IUPAC Name

potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11;/h1-9H,10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMZXLWEJMCVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OCC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635793
Record name Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-58-4
Record name Borate(1-), trifluoro[3-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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